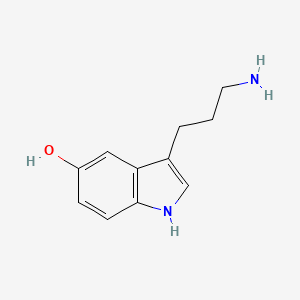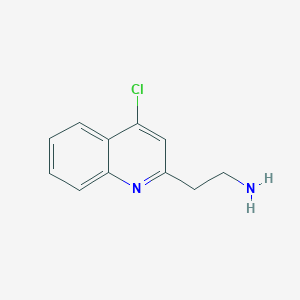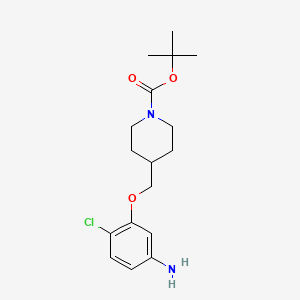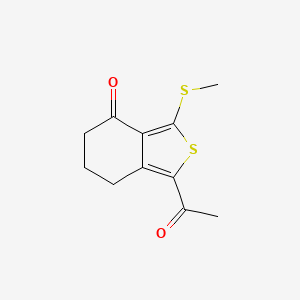![molecular formula C11H8BrFN2O B13868609 5-Bromo-3-[(2-fluorophenyl)methyl]pyrimidin-4-one](/img/structure/B13868609.png)
5-Bromo-3-[(2-fluorophenyl)methyl]pyrimidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-3-[(2-fluorophenyl)methyl]pyrimidin-4-one is a heterocyclic compound that features a pyrimidine ring substituted with bromine and a fluorophenylmethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-[(2-fluorophenyl)methyl]pyrimidin-4-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the pyrimidine core, which can be achieved through the condensation of appropriate precursors such as 2-fluorobenzylamine and ethyl acetoacetate.
Bromination: The bromination of the pyrimidine ring is carried out using bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the 5-position.
Final Assembly: The final step involves the coupling of the brominated pyrimidine with the 2-fluorophenylmethyl group using a suitable base and solvent system.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-3-[(2-fluorophenyl)methyl]pyrimidin-4-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield dihydropyrimidines.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Coupling: Palladium catalysts (Pd(PPh3)4) and bases like triethylamine (Et3N) or cesium carbonate (Cs2CO3).
Major Products
The major products formed from these reactions include substituted pyrimidines, pyrimidine N-oxides, dihydropyrimidines, and various coupled products depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
5-Bromo-3-[(2-fluorophenyl)methyl]pyrimidin-4-one has several applications in scientific research:
Medicinal Chemistry: It serves as a key intermediate in the synthesis of potential therapeutic agents, including antiviral, anticancer, and anti-inflammatory compounds.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Chemical Biology: It is employed in the design and development of chemical probes for studying biological pathways and mechanisms.
Industrial Applications: The compound is used in the development of agrochemicals and materials science for the synthesis of novel polymers and advanced materials.
Mécanisme D'action
The mechanism of action of 5-Bromo-3-[(2-fluorophenyl)methyl]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biological pathways. The exact mechanism depends on the specific application and the target molecule involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromo-2-chlorophenyl-4-fluorophenylmethanone: Another pyrimidine derivative with similar substitution patterns.
2-(5-Bromo-2-methylphenyl)methyl-5-(4-fluorophenyl)thiophene: A thiophene derivative with bromine and fluorophenyl substitutions.
4-[(5-Bromo-2-fluorophenyl)methyl]morpholine: A morpholine derivative with similar substituents.
Uniqueness
5-Bromo-3-[(2-fluorophenyl)methyl]pyrimidin-4-one is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in medicinal chemistry and biological studies make it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C11H8BrFN2O |
|---|---|
Poids moléculaire |
283.10 g/mol |
Nom IUPAC |
5-bromo-3-[(2-fluorophenyl)methyl]pyrimidin-4-one |
InChI |
InChI=1S/C11H8BrFN2O/c12-9-5-14-7-15(11(9)16)6-8-3-1-2-4-10(8)13/h1-5,7H,6H2 |
Clé InChI |
LUEQSZOEXDXYQH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)CN2C=NC=C(C2=O)Br)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-N-[2-(dimethylamino)ethyl]-6-N,6-N-dimethylpyridine-2,6-diamine](/img/structure/B13868538.png)



![1-[6-[(4-Methoxyphenyl)methylamino]pyridazin-3-yl]-5-methylpyrazole-4-carboxylic acid](/img/structure/B13868550.png)
![[2-Chloro-6-[(4-methoxyphenyl)methoxy]quinolin-3-yl]methanol](/img/structure/B13868561.png)
![4-[(4,6-Dichloropyrimidin-2-yl)methyl]morpholine](/img/structure/B13868572.png)






